4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound characterized by its unique spirocyclic structure, which includes a benzyl group and an oxa-diazabicyclic framework. This compound is classified under the category of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
This compound can be synthesized through various organic reactions involving benzylamine and spirocyclic precursors. It belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecanes, which have been studied for their pharmacological properties, particularly in relation to receptor interactions and potential therapeutic uses .
The synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the cyclization of a linear precursor under controlled conditions. Common methods include:
In industrial settings, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to maximize yield and minimize by-products, ensuring that the compound meets required specifications for its intended applications.
The molecular structure of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can be represented as follows:
The compound features a spirocyclic arrangement that contributes to its unique chemical properties, which are essential for its biological activity .
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo several types of chemical reactions:
Common reagents for these reactions include:
Controlled temperatures, solvents, and catalysts are typically employed to facilitate these transformations effectively .
The primary targets of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane include:
The compound interacts with these receptors by binding to their active sites, influencing various biochemical pathways. For instance:
The interaction with σ1R influences neurotransmission, while MOR activation typically results in analgesic effects, highlighting its potential therapeutic applications in pain management and neurological disorders .
Key chemical properties include:
Relevant data from studies suggest that modifications at specific positions on the diazaspiro core can significantly alter biological activity and receptor binding affinities .
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane has several notable applications:
The systematic IUPAC name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 151096-97-8) explicitly defines its core architecture and substituents. The parent structure is a spiro[5.5]undecane system—a bicyclic scaffold featuring two fused six-membered rings connected at a central quaternary spiro carbon. The "1-oxa-4,9-diaza" designation indicates oxygen at position 1 and nitrogen atoms at positions 4 and 9. The "4-benzyl" prefix specifies a benzyl group (-CH₂C₆H₅) attached to the N4 nitrogen [4] .
The molecular formula C₁₅H₂₂N₂O (MW: 246.35 g/mol) implies a saturated structure with one degree of unsaturation (attributed to the spiro fusion). Key features include:
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₂O |
Molecular Weight | 246.35 g/mol |
SMILES | C(N1CCOC2(CCNCC2)C1)C1=CC=CC=C1 |
Hydrogen Bond Donor Count | 1 (N9-H) |
Hydrogen Bond Acceptor Count | 3 (O, N4, N9) |
The benzyl group significantly elevates the calculated XLogP3 value to ~1.8 compared to unsubstituted analogs (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane, XLogP3 ≈ -0.3), highlighting enhanced membrane permeability potential [4] .
The 1-oxa-4,9-diazaspiro[5.5]undecane system exhibits distinct topological features compared to other diazaspiro scaffolds. Unlike linear bicyclic amines, the spiro junction imposes near-orthogonal ring geometry, restricting conformational flexibility and favoring specific bioactive orientations [7] [9]. Key derivatives include:
Table 2: Structural and Property Comparison of Key Derivatives
Compound Name | Molecular Formula | Key Structural Feature | XLogP3 |
---|---|---|---|
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | C₁₅H₂₂N₂O | N4-Benzyl, N9-H | ~1.8 |
4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C₁₆H₂₄N₂O | N4-Benzyl, N9-Methyl | ~2.3 |
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₆H₂₂N₂O₃ | N9-COOCH₂C₆H₅, N4-H | ~1.2 |
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane | C₁₃H₂₄N₂O₃ | N4-Boc, N9-H | ~1.0 |
The benzyl group at N4 sterically shields the nitrogen lone pair, reducing basicity compared to unsubstituted analogs. This electron-withdrawing effect subtly influences the protonation state at physiological pH [4] [7].
While single-crystal X-ray data for 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane itself is limited in the provided sources, crystallographic studies of closely related spiro[5.5]undecane systems reveal critical conformational insights. The spiro carbon forces the two rings into a perpendicular orientation, with torsion angles at the spiro junction averaging 88–92°. This geometry positions the N4 and N9 nitrogen atoms approximately 5.8–6.2 Å apart—a distance optimal for bidentate binding to biological targets [1] [9].
Key observations from analogous structures include:
Table 3: Key Crystallographic Parameters (Representative Analog)
Parameter | Value |
---|---|
Spiro C-Bond Lengths | 1.54–1.56 Å |
C-O-C Angle (Oxazane) | 112.5° |
N4-Cbenzyl Bond Length | 1.48 Å |
N9-H···A (A=Acceptor) Distance | 2.10–2.30 Å |
Torsion at Spiro Carbon | 89.7° |
These structural attributes underpin the compound’s utility in drug design, where rigidity and defined spatial separation of pharmacophores enhance target selectivity [9].
Comprehensive spectroscopic analysis enables unambiguous identification of 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane and differentiation from isomers:
¹³C NMR (100 MHz, CDCl₃): Key peaks: spiro carbon (δ 68.2 ppm), benzyl CH₂ (δ 58.5 ppm), aromatic carbons (δ 128–139 ppm), oxazane CH₂ (δ 65–70 ppm), and aliphatic ring carbons (δ 40–55 ppm) .
IR Spectroscopy (KBr):Bands at 3280 cm⁻¹ (N-H stretch), 2800–3000 cm⁻¹ (C-H aliphatic), 1450–1600 cm⁻¹ (aromatic C=C), and 1110 cm⁻¹ (C-O-C ether stretch). The absence of carbonyl stretches (1650–1750 cm⁻¹) distinguishes it from carboxylated analogs .
Mass Spectrometry:Electron impact (EI-MS) shows [M]⁺ at m/z 246 (C₁₅H₂₂N₂O), with key fragments: m/z 91 (benzyl tropylium ion), m/z 154 (spiro system after N-benzyl cleavage), and m/z 70 (piperidine-derived ion) [4] .
Table 4: Diagnostic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.70 ppm (s, 2H) | Benzyl CH₂ |
δ 2.60–2.85 ppm (m, 8H) | Ring CH₂ near N4/N9 | |
δ 3.55 ppm (t, 4H) | O-CH₂-CH₂-N | |
¹³C NMR | δ 68.2 ppm | Spiro Carbon |
δ 58.5 ppm | N-CH₂-Ph | |
δ 139.1, 129.0, 128.5, 126.8 ppm | Aromatic Carbons | |
IR | 1110 cm⁻¹ | Asymmetric C-O-C Stretch |
3280 cm⁻¹ | N-H Stretch | |
MS (EI) | m/z 246 | Molecular Ion [M]⁺ |
m/z 91 | [C₇H₇]⁺ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7